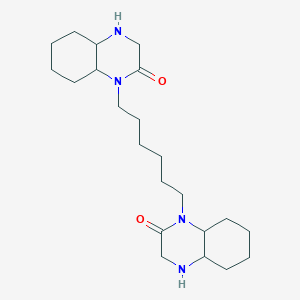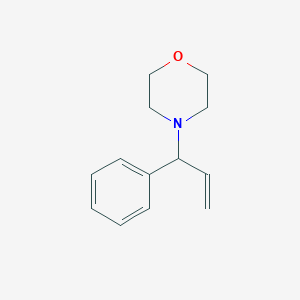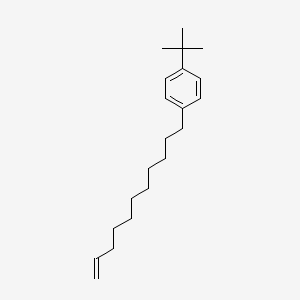
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by a benzene ring substituted with a tert-butyl group and an undec-10-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of tert-butylbenzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学的研究の応用
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways, leading to potential therapeutic or industrial applications.
類似化合物との比較
1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: Lacks the undec-10-en-1-yl group, making it less complex and with different reactivity.
1-tert-Butyl-4-nitrobenzene: Contains a nitro group instead of the undec-10-en-1-yl group, leading to different chemical and biological properties.
4-tert-Butylbenzenethiol: Contains a thiol group, which imparts distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl and undec-10-en-1-yl groups, which confer specific chemical and physical properties that can be exploited in various scientific and industrial contexts.
特性
CAS番号 |
90900-82-6 |
|---|---|
分子式 |
C21H34 |
分子量 |
286.5 g/mol |
IUPAC名 |
1-tert-butyl-4-undec-10-enylbenzene |
InChI |
InChI=1S/C21H34/c1-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(2,3)4/h5,15-18H,1,6-14H2,2-4H3 |
InChIキー |
DLWCSMATSYWZCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


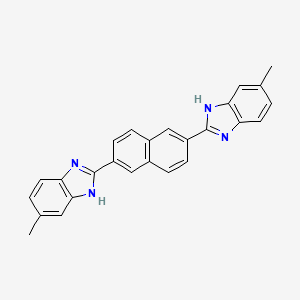
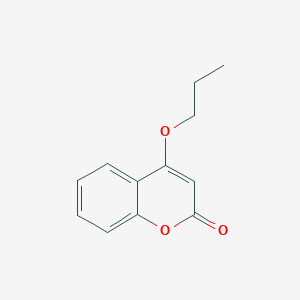
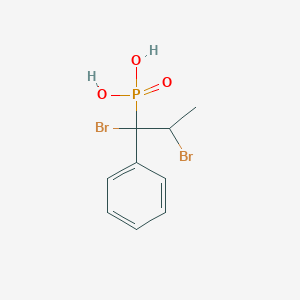
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
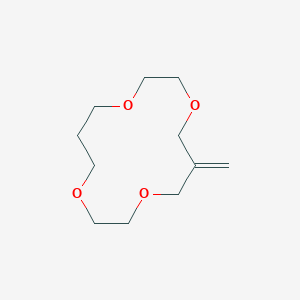

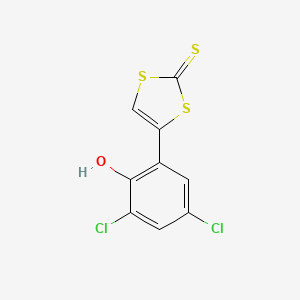
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
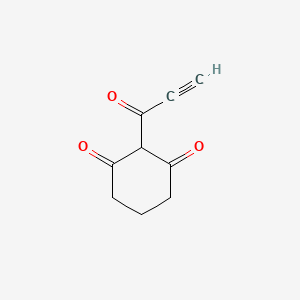
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
